1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE
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Overview
Description
1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl thio group attached to a pyrazole ring, with an acetate ester functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents to form the pyrazole ring.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the Nitrophenyl Thio Group: The nitrophenyl thio group is introduced via a nucleophilic substitution reaction, where a nitrophenyl thiol reacts with the pyrazole derivative.
Formation of the Acetate Ester: The final step involves the esterification of the pyrazole derivative with acetic anhydride or acetyl chloride under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl thio group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-TERT-BUTYL-3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1H-PYRAZOL-5-YL ACETATE can be compared with other similar compounds, such as:
1-tert-butyl-3-methyl-4-[(2-aminophenyl)thio]-1H-pyrazol-5-yl acetate: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl butyrate: This compound has a butyrate ester instead of an acetate ester, affecting its reactivity and solubility.
1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl methacrylate: This compound has a methacrylate ester, making it useful in polymer chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10-14(24-13-9-7-6-8-12(13)19(21)22)15(23-11(2)20)18(17-10)16(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFJIGVVQLCBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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